![molecular formula C11H14N2O5 B1395127 4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid CAS No. 1219957-45-5](/img/structure/B1395127.png)

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid

Descripción general

Descripción

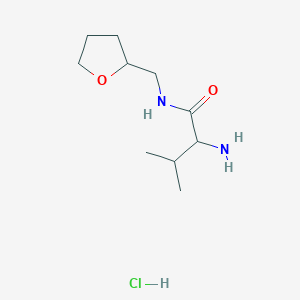

“4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a common constituent in many different substances . The compound has a molecular formula of C11H14N2O5 .

Molecular Structure Analysis

The molecular structure of “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” consists of a benzoic acid core with an amino group and a nitro group attached to the benzene ring . The hydroxybutyl group is attached to the amino group, forming a chain extending from the benzene ring .

Aplicaciones Científicas De Investigación

Methods of Application

P4HB is produced in bacteria from structurally related carbon sources. Genetic engineering is applied to create strains capable of converting sugars to 4HB, which is then polymerized to form P4HB .

Results

P4HB has been FDA approved for medical applications since 2007. It’s used in various medical devices due to its material properties that can assume the characteristics of thermoplastics or elastomers depending on the 4HB fraction .

Methods of Application: The copolymerization involves ring-opening polymerization of γ-butyrolactone and β-butyrolactone using a distannoxane complex as a catalyst .

Results: The resulting PHA copolymers exhibit properties suitable for industrial use, such as increased flexibility and strength .

Methods of Application: Chitosan-based hydrogels are synthesized by incorporating 4HB derivatives, which provide reactive sites for drug encapsulation and release .

Results: These hydrogels have shown promise in controlled drug delivery, with the potential to improve the efficacy and safety of various medications .

Methods of Application: Scaffolds are created using a combination of 4HB and other biocompatible materials, structured to support three-dimensional tissue formation .

Results: The scaffolds have been successful in supporting the growth of various cell types, leading to advancements in regenerative medicine .

Methods of Application: The compound is incorporated into hydrogel matrices that respond to biological stimuli, altering their physical properties to produce a measurable signal .

Results: These biosensors have been effective in real-time monitoring of biological processes, providing valuable data for medical diagnostics .

Methods of Application: Biodegradable polymers containing 4HB are synthesized and tested for their degradation rates under various environmental conditions .

Results: Studies have shown that these materials degrade efficiently, reducing the environmental impact compared to traditional plastics .

Direcciones Futuras

The future research directions for “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its structural similarity to amino acids, it may also be of interest to investigate its potential role in biological systems .

Propiedades

IUPAC Name |

4-(3-hydroxybutylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-7(14)4-5-12-9-3-2-8(11(15)16)6-10(9)13(17)18/h2-3,6-7,12,14H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTOYWKIDXAZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)

![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)

![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)

![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)

![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)

![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)

![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)

![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)